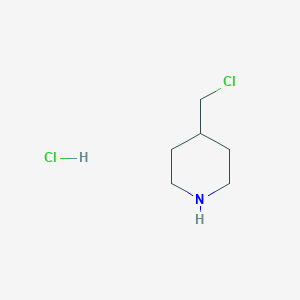

4-Chloromethyl-piperidine hydrochloride

Vue d'ensemble

Description

4-Chloromethyl-piperidine hydrochloride is a chemical compound that serves as a building block in the synthesis of various compounds of pharmacological interest. It is particularly relevant in the context of creating polysubstituted piperidine derivatives, which are common structural units in several naturally occurring alkaloids and azasugar analogues .

Synthesis Analysis

The synthesis of 4-chloromethyl-piperidine derivatives can be achieved through different methods. One approach involves the reaction of 4-borono-1-azadienes with maleimides and aldehydes in a highly stereocontrolled tandem Aza[4 + 2]/Allylboration reaction, which allows for the formation of α-hydroxyalkyl piperidine derivatives with multiple stereogenic centers in a single operation . Another method describes the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals through reactions with purines in a basic medium .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. For instance, 4-piperidinecarboxylic acid hydrochloride has been found to have an orthorhombic crystal structure with the piperidine ring adopting a chair conformation and engaging in hydrogen bonding with the Cl- anion . Similarly, the crystal structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows a trigonal bipyramid geometry .

Chemical Reactions Analysis

4-Chloromethyl-piperidine hydrochloride can undergo various chemical reactions to form different derivatives. For example, the reaction of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine leads to the formation of piperidinium 3-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)thiopropionimidate . Additionally, the compound can be used in multicomponent reactions to introduce diversity in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their interactions in the crystal lattice. For instance, the presence of hydrogen bonds and electrostatic interactions in the crystal structure of 4-piperidinecarboxylic acid hydrochloride contributes to its stability and influences its physical properties . The antimicrobial activity of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid suggests that the physical and chemical properties of these complexes have biological relevance .

Applications De Recherche Scientifique

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Synthesis of N-type Calcium Channel Blocker Derivatives 4-Chloromethyl-piperidine Hydrochloride is used as a reagent in the synthesis of N-type calcium channel blocker (NP118809) derivatives . These blockers are often used in the treatment of neurological disorders like chronic pain.

-

Organic Synthesis A patent describes a synthetic method of 4-(chloromethyl)pyridine hydrochloride . The method involves several steps including the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate, followed by a series of reactions to produce the target product . This method is significant in the field of organic synthesis.

-

Synthesis of Biologically Active Compounds Piperidine derivatives, including 4-Chloromethyl-piperidine hydrochloride, are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . These compounds play important roles in medicinal, synthetic, and bio-organic chemistry .

-

Production of Drugs Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-Chloromethyl-piperidine hydrochloride”.

Orientations Futures

Piperidine derivatives, including “4-Chloromethyl-piperidine hydrochloride”, have potential applications in the field of drug discovery . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Future research could focus on exploring the therapeutic potential of these compounds against various diseases .

Propriétés

IUPAC Name |

4-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLVPVJPDGPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497817 | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-piperidine hydrochloride | |

CAS RN |

1822-61-3 | |

| Record name | 1822-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM5XVH89X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)

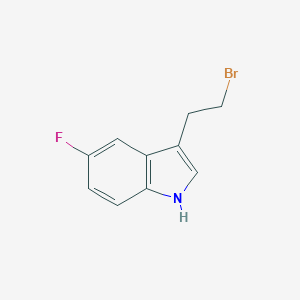

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)